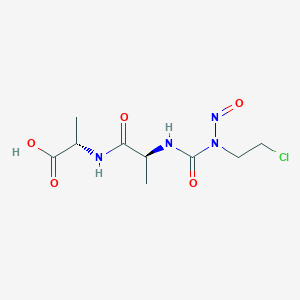
Cnc-alanylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cnc-alanylalanine typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of one alanine molecule, followed by the activation of the carboxyl group of the other alanine molecule. The two molecules are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After coupling, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Cnc-alanylalanine can undergo various chemical reactions, including:
Oxidation: The chloroethyl-nitroso group can be oxidized to form different products.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Cnc-alanylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It is used in studies of protein folding and structure due to its simple dipeptide structure.
Industry: It can be used in the synthesis of more complex peptides and proteins for various industrial applications.
Wirkmechanismus
The mechanism of action of Cnc-alanylalanine involves its interaction with specific molecular targets. The chloroethyl-nitroso group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is similar to that of other nitroso compounds, which are known to act as alkylating agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanylalanine: A simple dipeptide composed of two alanine molecules without the chloroethyl-nitroso group.
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Phosphonopeptides: Peptides containing phosphonic acid groups, which have different chemical properties and applications.
Uniqueness
Cnc-alanylalanine is unique due to the presence of the chloroethyl-nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitroso groups in peptides and for developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
93299-11-7 |
|---|---|
Molekularformel |
C9H15ClN4O5 |
Molekulargewicht |
294.69 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H15ClN4O5/c1-5(7(15)11-6(2)8(16)17)12-9(18)14(13-19)4-3-10/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,18)(H,16,17)/t5-,6-/m0/s1 |
InChI-Schlüssel |
ORIIFNMRPNZKHW-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
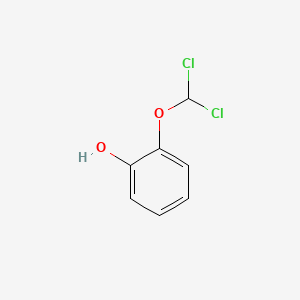

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)

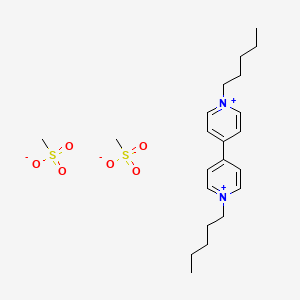
dimethylsilane](/img/structure/B14359973.png)
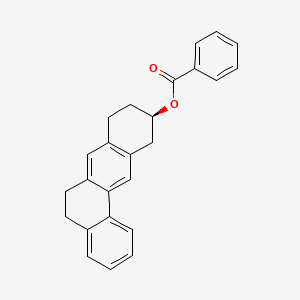
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
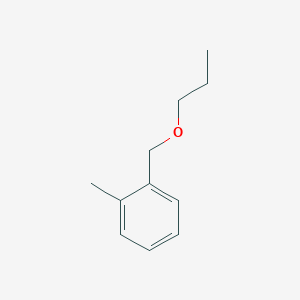
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
